molecular formula C10H7ClN2O B13492633 4-(4-chlorobenzoyl)-1H-imidazole

4-(4-chlorobenzoyl)-1H-imidazole

Cat. No.: B13492633
M. Wt: 206.63 g/mol
InChI Key: WQPFXWJGTTUVJK-UHFFFAOYSA-N
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Description

4-(4-chlorobenzoyl)-1H-imidazole is an organic compound characterized by the presence of a chlorobenzoyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-1H-imidazole typically involves the acylation of imidazole with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the imidazole ring can produce an imidazolone derivative.

Scientific Research Applications

4-(4-chlorobenzoyl)-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme interactions and inhibition mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzoyl chloride
  • 4-chlorobenzoic acid
  • 4-chlorobenzyl alcohol

Uniqueness

4-(4-chlorobenzoyl)-1H-imidazole is unique due to the presence of both the chlorobenzoyl group and the imidazole ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

(4-chlorophenyl)-(1H-imidazol-5-yl)methanone

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10(14)9-5-12-6-13-9/h1-6H,(H,12,13)

InChI Key

WQPFXWJGTTUVJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN=CN2)Cl

Origin of Product

United States

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